molecular formula C17H14F2N4O2 B2602261 N-(3,4-difluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880812-32-8

N-(3,4-difluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Cat. No.: B2602261
CAS No.: 880812-32-8
M. Wt: 344.322
InChI Key: WAQJOIGNZNJYRU-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of difluorophenyl and benzotriazinyl groups in the molecule suggests it may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Benzotriazinyl Intermediate: Starting from a suitable precursor, such as 1,2,3-benzotriazine, the intermediate can be synthesized through nitration, reduction, and cyclization reactions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzene derivative.

    Coupling Reaction: The final step involves coupling the benzotriazinyl intermediate with the difluorophenyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions could lead to the formation of amine or alcohol derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide would depend on its specific biological target. Generally, benzotriazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The difluorophenyl group may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-difluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide: can be compared with other benzotriazine derivatives, such as:

Uniqueness

The presence of the difluorophenyl group in this compound may confer unique properties, such as increased metabolic stability, enhanced binding affinity, or improved pharmacokinetic profiles compared to similar compounds.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O2/c18-13-8-7-11(10-14(13)19)20-16(24)6-3-9-23-17(25)12-4-1-2-5-15(12)21-22-23/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQJOIGNZNJYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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